molecular formula C23H23N5O4S2 B2522318 N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941892-09-7

N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2522318
CAS RN: 941892-09-7
M. Wt: 497.59
InChI Key: DUULSBRTZHTNGP-UHFFFAOYSA-N
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Description

The compound "N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a novel molecule that belongs to a class of bioactive molecules with potential antitumor activity. This class of compounds has been studied for their effectiveness against various cancer cell lines, including those resistant to other forms of treatment .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of aminobenzoic acid with amino thiophenol, followed by acetylation to form amide compounds. These are then reacted with heterocyclic ring systems to produce the final compounds. Microwave irradiation and the use of polyphosphoric acid are common in these syntheses, indicating a need for controlled conditions to achieve the desired products .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. These compounds often crystallize in monoclinic space groups and have specific unit cell dimensions. Theoretical computations using density functional theory (DFT) help to understand the electrophilic nature of these molecules and their interactions with DNA bases, indicating a potential mechanism of action .

Chemical Reactions Analysis

The chemical activity of these compounds can be described by their interactions with DNA bases, where they can act as electron acceptors or donors. This charge transfer is crucial for their biological activity, particularly their antitumor properties. The reactivity with DNA bases suggests a possible mechanism by which these compounds exert their effects on cancer cells .

Physical and Chemical Properties Analysis

Compounds in this class have been evaluated for their anti-inflammatory and antioxidant activities, which are important for their overall therapeutic potential. They exhibit good efficacy in various assays, such as DPPH radical scavenging and lipid peroxide inhibition. The thermodynamic properties of these compounds have also been studied, revealing relationships between these properties and temperature, which could be important for their stability and storage .

Scientific Research Applications

Antimicrobial Activity

  • A study by Singh and Vedic (2015) synthesized a series of compounds similar to the one you're interested in and tested their antimicrobial activity. They found these compounds exhibited notable activity against different bacteria and fungi, which suggests potential applications in antimicrobial therapies (Singh & Vedic, 2015).

Optoelectronic Properties

  • Research by Camurlu and Guven (2015) involved synthesizing thiazole-containing monomers related to your compound and investigating their optoelectronic properties. This study has implications for the development of materials with specific electronic and optical characteristics (Camurlu & Guven, 2015).

Antitumor Activity

  • Yurttaş, Tay, and Demirayak (2015) synthesized derivatives using a structure similar to the compound and evaluated their antitumor activity. Some of these compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Anticancer Agents

  • A study by Evren et al. (2019) synthesized and investigated thiazole derivatives for their anticancer activity. They reported that certain derivatives showed high selectivity and significant apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).

Hemolytic Activity

  • Research by Gul et al. (2017) involved the synthesis of oxadiazole compounds, which are closely related to the compound of interest, and their evaluation for antimicrobial and hemolytic activity. They found these compounds to be active against selected microbial species and showed less toxicity (Gul et al., 2017).

Anti-Inflammatory Activity

  • A study by Sunder and Maleraju (2013) synthesized derivatives of the compound and tested them for anti-inflammatory activity. Several derivatives showed significant activity, indicating potential use in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Anti-Diabetic Agents

  • Research by Abbasi et al. (2020) synthesized bi-heterocyclic compounds related to your compound and evaluated them for anti-diabetic potential. The study indicated that most compounds exhibited potent inhibitory potential against α-glucosidase enzyme, suggesting their use as anti-diabetic agents (Abbasi et al., 2020).

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-22(32)13-34-23-28-20(12-33-23)11-21(31)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUULSBRTZHTNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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